4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine
Description
4-{[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring substituted with a 2,4-dichlorobenzoyl group. The 2,4-dichlorobenzoyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its lipophilicity and resistance to enzymatic degradation .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-10-1-2-13(14(17)7-10)15(20)19-8-12(9-19)21-11-3-5-18-6-4-11/h1-7,12H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRBTBKABPGCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2,4-Dichlorobenzoyl Group: This step involves the acylation of the azetidine ring using 2,4-dichlorobenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Ether Linkage Formation: The final step involves the reaction of the substituted azetidine with a pyridine derivative to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the azetidine ring or the pyridine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Pyrazoxyfen (Herbicidal Analogue)
Structure: 2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone . Comparison:
- Core Heterocycle: Pyrazoxyfen uses a pyrazole ring instead of azetidine, with methyl substituents and an acetophenone side chain.
- Activity: Functions as a herbicide, targeting plant-specific pathways. The dimethylpyrazole and acetophenone groups likely enhance soil persistence and herbicidal activity.
- Key Difference: The absence of azetidine/pyridine in pyrazoxyfen highlights how the dichlorobenzoyl group’s role varies with structural context—agrochemical vs.
Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron(III) Complex (Anticancer Candidate)
Structure : Iron(III) coordinated to two 1-(2,4-dichlorobenzoyl)-3-methylthiourea ligands .
Comparison :
- Core Features : Shares the 2,4-dichlorobenzoyl group but replaces azetidine with thiourea and incorporates a metal center.
- Key Difference : The iron-thiourea complex’s metal coordination and hydrogen-bonding capacity contrast with the azetidine-pyridine system’s rigidity, suggesting divergent pharmacokinetic profiles.
Chloro-Substituted Pyridine Derivatives
Examples :
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine ().
- 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[...]triazol-5-yl}pyridin-2-amine ().
Comparison : - Structural Motifs : These derivatives retain chlorinated pyridine cores but lack azetidine or dichlorobenzoyl groups.
- Activity : Primarily explored for antimicrobial or anticancer properties, with substituents like methoxyphenyl or triazole enhancing target affinity.
- Key Difference : The azetidine-ether linkage in the target compound may confer superior conformational control compared to bulkier substituents in these analogs.
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
